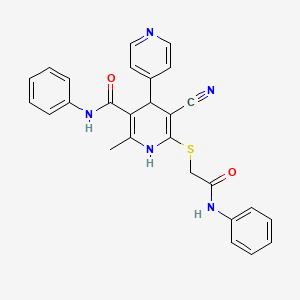
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a broader class of chemically and pharmacologically significant substances that are studied for their potential applications in various fields, excluding specific drug use and dosage. The research focuses on the synthesis, molecular and physical properties, chemical reactions, and structure analysis of such compounds.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-component reactions, such as the one-step, three-component synthesis combining aldehydes, thiols, and malononitrile to produce 1,4-dihydropyridines and pyridines with medicinal utility (Evdokimov et al., 2006). This method demonstrates an efficient approach to generating complex molecules with significant biological activity.
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized using techniques such as FT-IR, NMR, and X-ray diffraction. These methods help in determining the conformation, stereochemistry, and overall structural integrity of the synthesized compounds (Jayarajan et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Design and Synthesis : Research in the field of organic and medicinal chemistry focuses on the design, synthesis, and evaluation of novel compounds with biological activities. Compounds like 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide are often synthesized through various organic reactions and methods, including microwave-assisted synthesis and conventional chemical methods, to explore their potential biological activities (Wanare, 2022); (Youssef, Azab, & Youssef, 2012).
Structural Analysis and Derivatives : The molecular and crystal structures of various derivatives of compounds like this compound are studied using techniques like single-crystal diffraction, FTIR, NMR, and mass spectrometry. These studies help in understanding the structural aspects and properties of these compounds (Bakhite, Al‐Sehemi, & Yamada, 2005); (Kornev, Tishin, & Sosnovskikh, 2019).
Biological Activities and Applications
Anticancer Activity : Research has indicated that some derivatives of this compound class demonstrate potential anticancer activities. These activities are studied through methods like molecular docking analyses, highlighting the interactions of these compounds with biological targets such as tubulin, which may contribute to their anticancer properties (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Antimicrobial and Antifungal Agents : Compounds derived from this compound have been synthesized and evaluated for their antibacterial and antifungal properties. These studies involve synthesizing novel derivatives and assessing their efficacy against various microbial strains (Rathod & Solanki, 2018); (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Applications in Heterocyclic Chemistry : The compound and its derivatives are extensively used in heterocyclic chemistry for the synthesis of a wide range of heterocyclic compounds. These compounds are important in various applications, including the development of pharmaceuticals and materials science (Dotsenko, Krivokolysko, & Litvinov, 2012).
Polyamide Synthesis : In polymer science, derivatives of this compound are used in the synthesis of new polyamides. These polymers, characterized by their thermal properties and solubility, are significant in material science applications (Faghihi & Mozaffari, 2008).
Eigenschaften
IUPAC Name |
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c1-18-24(26(34)32-21-10-6-3-7-11-21)25(19-12-14-29-15-13-19)22(16-28)27(30-18)35-17-23(33)31-20-8-4-2-5-9-20/h2-15,25,30H,17H2,1H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGWZIWSLPJTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



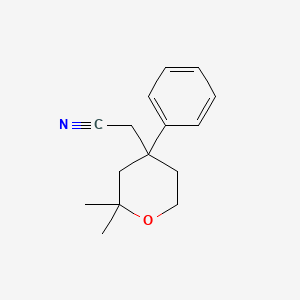

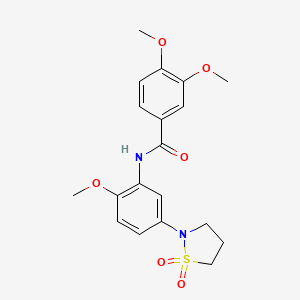
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)
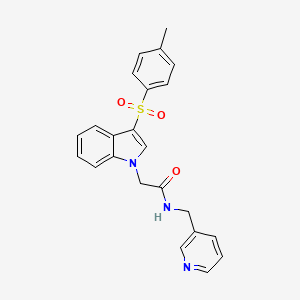
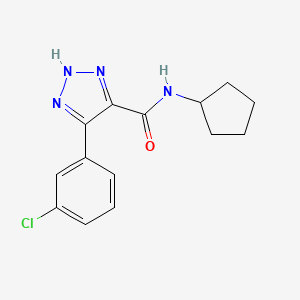
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
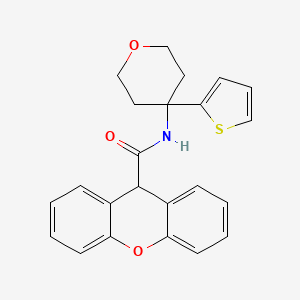
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)
